molecular formula C12H13NO3 B14519570 6-(2-Oxopropoxy)-3,4-dihydroquinolin-2(1H)-one CAS No. 62635-03-4

6-(2-Oxopropoxy)-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B14519570
CAS No.: 62635-03-4
M. Wt: 219.24 g/mol
InChI Key: MJWCAPCINLKDAT-UHFFFAOYSA-N
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Description

6-(2-Oxopropoxy)-3,4-dihydroquinolin-2(1H)-one is a chemical compound with a unique structure that combines a quinoline core with an oxopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Oxopropoxy)-3,4-dihydroquinolin-2(1H)-one typically involves the reaction of 3,4-dihydroquinolin-2(1H)-one with an appropriate oxopropoxy reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2-Oxopropoxy)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The oxopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds.

Scientific Research Applications

6-(2-Oxopropoxy)-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-Oxopropoxy)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the key molecular targets.

Comparison with Similar Compounds

Similar Compounds

    6-(2-Oxopropoxy)-3,4-dihydroquinolin-2(1H)-one: can be compared with other quinoline derivatives and oxopropoxy compounds.

    1,1-Bis(4-(2-oxopropoxy)phenyl)cyclohexane: This compound has similar oxopropoxy groups but a different core structure.

    2-(2-Oxopropoxy)phenoxyacetic acid: Another compound with an oxopropoxy group but different functional properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of a quinoline core and an oxopropoxy group, which imparts distinct chemical and biological properties

Properties

CAS No.

62635-03-4

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

6-(2-oxopropoxy)-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C12H13NO3/c1-8(14)7-16-10-3-4-11-9(6-10)2-5-12(15)13-11/h3-4,6H,2,5,7H2,1H3,(H,13,15)

InChI Key

MJWCAPCINLKDAT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC1=CC2=C(C=C1)NC(=O)CC2

Origin of Product

United States

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